molecular formula C6H12ClN B1285943 7-Azabicyclo[2.2.1]heptane hydrochloride CAS No. 27514-07-4

7-Azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B1285943
CAS No.: 27514-07-4
M. Wt: 133.62 g/mol
InChI Key: JQHCKZLQJDVZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azabicyclo[2.2.1]heptane hydrochloride (CAS: 27514-07-4, molecular formula: C₆H₁₂ClN) is a bicyclic amine hydrochloride salt derived from norbornane, where a nitrogen atom replaces one bridgehead carbon atom . The compound adopts a boat conformation stabilized by intramolecular hydrogen bonding between the protonated nitrogen and chloride ions, forming zigzag chains in the crystal lattice . Synthetically, it is prepared via acid-catalyzed deprotection and recrystallization from acetonitrile, yielding a colorless crystalline solid with distinct NMR signals (¹H NMR in DMSO-d₆: δ 8.02–8.04 (d), 1.63–1.75 (m)) . Its rigid bicyclic structure and basic nitrogen make it a valuable scaffold in medicinal chemistry, particularly for targeting sigma-2 (σ2) receptors and nicotinic acetylcholine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azabicyclo[2.2.1]heptane hydrochloride can be achieved through several methods. One common approach involves the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles. This method, however, often results in low yields . An improved synthesis involves a five-step process starting from N-carbomethoxypyrrole and acetylene dicarboxylic ester, which yields the desired compound in up to 36% yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts such as platinum oxide can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Substitution Reactions at the Bridgehead Nitrogen

The bridgehead nitrogen in 7-azabicyclo[2.2.1]heptane hydrochloride participates in alkylation, acylation, and nitroso group substitutions due to its nucleophilic character.

Alkylation

  • Reagents/conditions : Arylmethyl halides (e.g., benzyl bromide) in polar solvents (e.g., DMF) at elevated temperatures.
  • Example : Reaction with benzyl bromide yields N-benzyl-7-azabicyclo[2.2.1]heptane derivatives. This method is scalable for combinatorial libraries targeting nicotinic acetylcholine receptor agonists .

Acylation

  • Reagents/conditions : Acetyl chloride or trichloroacetyl chloride in basic media (e.g., triethylamine).
  • Products :
    • N-Acetyl-7-azabicyclo[2.2.1]heptane .
    • N-Trichloroacetyl derivatives, which exhibit rotational barriers 1.2 kcal lower than unstrained analogs .

Nitroso Formation

  • Reagents/conditions : Nitrous acid (HNO₂) at low temperatures.
  • Product : N-Nitroso-7-azabicyclo[2.2.1]heptane, showing a rotational barrier reduction of 6.5 kcal compared to linear amines .

Ring-Opening and Functionalization

The strained bicyclic system undergoes controlled ring-opening to generate functionalized intermediates.

Hydrolysis

  • Reagents/conditions : Acidic (HCl) or basic (KOH) aqueous conditions.
  • Products :
    • Amino alcohols via partial ring-opening, useful for synthesizing conformationally constrained amino acids .
    • exo-2-Chloro derivatives under chlorination conditions (e.g., Cl₂/UV light) .

Radical-Mediated Reactions

  • Reagents/conditions : Free radical initiators (e.g., AIBN) with tributyltin hydride.
  • Products : Intramolecular cyclization yields polycyclic derivatives, such as 7-azabicyclo[2.2.1]heptane fused with pyrrolidine rings .

Multicomponent Reactions

The compound serves as a bifunctional building block in Ugi reactions for peptidomimetic synthesis.

Intramolecular Ugi Reaction

  • Reagents/conditions : Aldehydes, isocyanides, and carboxylic acids in methanol.
  • Product : Azabicyclic peptidomimetics with fused 7-membered rings (e.g., compound 13a in Scheme 1) .
  • Yield : Up to 73% after post-condensation acylation .

Derivatization for Biological Activity

Reactions targeting the nitrogen or carbon framework enhance bioactivity, particularly for nicotinic receptor targeting.

Halogenation

  • Reagents/conditions : SOCl₂ or PCl₅.
  • Product : exo-2-Chloro-7-azabicyclo[2.2.1]heptane hydrochloride (CAS 27514-07-4), a precursor for solvolysis studies .

Table 2: Ring-Opening and Functionalization Pathways

PathwayReagents/ConditionsProductApplicationSource
Acidic Hydrolysis6M HCl, refluxAmino mesylateCyclization precursor
Radical CyclizationAIBN, Bu₃SnH, tolueneFused pyrrolidine derivativesBioactive scaffolds

Scientific Research Applications

Medicinal Chemistry

7-Azabicyclo[2.2.1]heptane hydrochloride serves as a crucial scaffold for the development of novel pharmacological agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs). These receptors play significant roles in cognitive functions and are implicated in several neurological disorders.

1.1. Analgesic Properties

Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane exhibit potent analgesic effects comparable to morphine but with reduced toxicity profiles. For instance, compounds derived from this bicyclic structure have shown efficacy in managing pain associated with conditions like neuropathic pain and inflammatory disorders .

1.2. Neurological Disorders

The compound's interaction with nAChRs makes it a candidate for treating conditions such as:

  • Alzheimer's Disease : Research suggests that modulation of nAChRs can enhance cognitive function and memory retention, making these compounds potential therapeutic agents for Alzheimer's disease .
  • Parkinson's Disease : Studies have indicated that 7-azabicyclo[2.2.1]heptane derivatives may alleviate symptoms associated with Parkinson's disease by influencing dopaminergic pathways .
  • Schizophrenia : Given the role of nAChRs in neurotransmission, these compounds could be explored for their antipsychotic effects, potentially improving symptoms in schizophrenia patients .

Synthetic Methodologies

The synthesis of this compound and its derivatives has been a focus of research due to their complex structures and biological significance.

2.1. Synthetic Routes

Several patents detail methods for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, including straightforward approaches that utilize readily available starting materials:

  • Carbonitrile Synthesis : A notable method involves the synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles, which serve as precursors for various biologically active compounds .
  • Substituted Derivatives : The introduction of different substituents at specific positions on the bicyclic framework has been shown to enhance biological activity and selectivity towards specific receptors .

3.1. Pharmacological Studies

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of 7-azabicyclo[2.2.1]heptane derivatives and evaluated their binding affinities to nAChRs, demonstrating significant activity that supports further development as therapeutic agents for neurological disorders .

3.2. Toxicology Assessments

Toxicological evaluations have shown that certain derivatives exhibit lower toxicity compared to traditional analgesics like morphine, making them safer alternatives for pain management in clinical settings .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
AnalgesicsPain managementComparable efficacy to morphine with lower toxicity
Neurological DisordersAlzheimer's, Parkinson's, SchizophreniaModulates nAChRs; potential cognitive enhancement
Synthetic ChemistryPrecursor for novel drugsVarious synthetic routes established

Mechanism of Action

The mechanism of action of 7-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, mimicking the action of acetylcholine and leading to various physiological effects . The specific pathways involved depend on the particular receptor subtype and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Related Azabicyclic Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 7-azabicyclo[2.2.1]heptane hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound C₆H₁₂ClN 133.62 27514-07-4 Bicyclic amine with N at position 7; HCl salt
2-Azabicyclo[2.2.1]heptane hydrochloride C₆H₁₂ClN 133.62 63838-50-6 N at position 2; altered ring strain and reactivity
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate C₉H₁₅NO₂ 169.22 1251009-93-4 Ester group at position 2; neutral form
1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid HCl C₇H₁₁NO₂·HCl 177.63 119102-95-3 N at position 1; carboxylic acid substituent

Key Observations :

  • Nitrogen Position : The placement of nitrogen (positions 1, 2, or 7) significantly impacts electronic and steric properties. For instance, 7-azabicyclo derivatives exhibit enhanced rigidity and hydrogen-bonding capacity compared to 2-aza isomers .
  • Functional Groups : Ester or carboxylic acid substituents (e.g., in ethyl 7-azabicycloheptane-2-carboxylate) modulate solubility and reactivity, enabling diverse pharmaceutical applications .

Reactivity and Stability

Base-Catalyzed Hydrolysis of Amide Derivatives

7-Azabicyclo[2.2.1]heptane amides demonstrate unexpectedly low reactivity in base-catalyzed hydrolysis compared to monocyclic amides. Kinetic studies reveal rate constants 10–100× slower, attributed to steric hindrance from the bicyclic framework and restricted transition-state access . Theoretical calculations (DFT) support this, showing high energy barriers for hydroxide ion attack due to the rigid geometry .

Acid Stability

The bicyclic amide linkage remains stable under acidic conditions (e.g., Boc deprotection with HCl), making it suitable for peptide mimetics and prodrug design .

Key Findings :

  • Sigma-2 Receptor Ligands : 7-Azabicyclo derivatives exhibit superior σ2 affinity (Ki < 50 nM) compared to pyrrolidines, attributed to conformational rigidity .
  • Nicotinic Agonists : Exo-2-(6-chloro-3-pyridinyl)-7-azabicycloheptane dihydrochloride mimics epibatidine’s activity but with reduced toxicity .

Crystallographic and Supramolecular Features

  • This compound : Forms [001]-oriented chains via N–H⋯Cl hydrogen bonds, with a boat conformation (C2–C1–C6 torsion angle: 109.4°) .
  • Comparisons: Norbornane: Lacks nitrogen, leading to weaker intermolecular interactions and different packing motifs . 2-Azabicyclo[2.2.1]heptane Hydrochloride: Altered hydrogen-bonding networks due to nitrogen repositioning .

Biological Activity

7-Azabicyclo[2.2.1]heptane hydrochloride, also known as exo-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic compound derived from the natural alkaloid epibatidine, which is isolated from the skin of the tropical poison frog Epipedobates tricolor. This compound has garnered attention due to its significant biological activity, particularly as an agonist for nicotinic acetylcholine receptors and as a potential inhibitor of malarial aspartic proteases.

Structural Characteristics

The structure of 7-azabicyclo[2.2.1]heptane exhibits a bridged bicyclic framework that contributes to its biological properties. The hydrochloride form is characterized by hydrogen bonding interactions between the nitrogen atom and chloride ions, forming a stable crystalline structure that influences its biological activity .

1. Nicotinic Acetylcholine Receptor Agonism

7-Azabicyclo[2.2.1]heptane is known for its potent agonistic effects on nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds within this class exhibit high binding affinities and can modulate neurotransmission in both central and peripheral nervous systems. The exo isomer of epibatidine, which contains this bicyclic structure, has been shown to have an affinity for nAChRs that is significantly higher than that of nicotine itself, making it a subject of interest for therapeutic applications in neurological disorders .

2. Antimalarial Properties

Recent studies have explored the use of 7-azabicyclo[2.2.1]heptane derivatives as inhibitors of plasmepsins, enzymes critical for the life cycle of Plasmodium species responsible for malaria. A series of synthesized exo-amino derivatives demonstrated submicromolar inhibitory activities against various plasmepsins (PM I, II, and IV) in vitro, indicating their potential as novel antimalarial agents .

Table 1: Inhibitory Activity of 7-Azabicyclo[2.2.1]heptane Derivatives Against Plasmepsins

CompoundIC50 (PM II)IC50 (PM IV)
(–)-345 nM10 nM
(–)-13260 nM33900 nM

This table summarizes the inhibitory potency of selected compounds featuring the 7-azabicyclo[2.2.1]heptane scaffold against specific plasmepsins, highlighting significant differences in activity based on structural modifications.

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of 7-azabicyclo[2.2.1]heptane targeting malarial proteases. The study found that specific modifications to the bicyclic structure could enhance binding affinity and selectivity towards plasmepsins, suggesting a pathway for developing effective antimalarial therapies .

Another investigation focused on the pharmacological profile of these compounds in vivo, assessing their effects on neurotransmission and potential side effects associated with nAChR activation. The findings indicated that while these compounds could effectively modulate receptor activity, careful consideration must be given to their safety profiles due to possible neurotoxic effects at high doses .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-Azabicyclo[2.2.1]heptane hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step protocols, such as Portoghese’s method involving trans-4-hydroxy-L-proline as a precursor. Critical steps include:

  • Benzoylation under NaOH and benzoyl chloride (90% yield) .
  • Ring-closure via BH₃/THF and hydrogenation over Pd/C with HCl (100% yield for intermediate steps) .
  • Reaction optimization requires strict temperature control (e.g., 0°C to reflux) and reagent stoichiometry. Yield discrepancies often arise from incomplete purification or side reactions during bicyclic ring formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy to confirm stereochemistry and hydrogen bonding patterns.
  • HPLC with UV detection (λ = 210–254 nm) to assess purity (>97%) .
  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight (C₅H₁₀ClNO, 135.59 g/mol) .
  • X-ray crystallography for resolving ambiguous stereochemical configurations in derivatives .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water due to its hydrochloride salt form. For kinetic studies, use aqueous buffers (pH 4–6) to prevent degradation. Avoid halogenated solvents, as they may interfere with NMR analysis .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing 7-Azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Employ a 2³ factorial design to test variables:

  • Factors : Temperature (0°C vs. reflux), catalyst loading (5% vs. 10% Pd/C), and HCl concentration (1M vs. 2M).
  • Response Variables : Yield, enantiomeric excess (ee), and reaction time.
  • Analysis : Use ANOVA to identify significant interactions (e.g., higher HCl concentrations reduce reaction time but may lower ee due to racemization) .

Q. What computational methods are effective for modeling the conformational stability of this compound?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-31G*) to analyze strain energy and ring puckering .
  • MD simulations in explicit solvent (e.g., water, ethanol) to predict solubility and aggregation behavior.
  • Docking studies to evaluate binding affinity with biological targets (e.g., ion channels), leveraging software like AutoDock Vina .

Q. How does stereochemistry at the bridgehead positions affect the reactivity of this compound?

  • Methodological Answer : The (1S,4S) configuration exhibits higher stability due to reduced steric hindrance between the azabicyclic nitrogen and adjacent substituents. To study:

  • Compare reaction rates of (1S,4S) vs. (1R,4R) isomers in nucleophilic substitution reactions.
  • Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric ratios .

Q. What strategies validate analytical methods for detecting trace impurities in this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : Test concentrations from 0.1–150% of target analyte levels.
  • LOD/LOQ : Use signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).
  • Accuracy : Spike recovery experiments (95–105% acceptable range) .

Q. Data Contradictions and Resolution

  • Synthesis Yield Variability : reports 90–100% yields for intermediate steps, but batch-to-batch inconsistencies may arise from impurities in starting materials (e.g., trans-4-hydroxy-L-proline). Mitigate via pre-purification using recrystallization .
  • Stability Concerns : While the compound is stable at +5°C , prolonged storage in aqueous solutions (>1 month) may hydrolyze the bicyclic ring. Confirm stability via accelerated degradation studies (40°C/75% RH for 14 days) .

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHCKZLQJDVZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585846
Record name 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27514-07-4
Record name 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-azabicyclo[2.2.1]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Azabicyclo[2.2.1]heptane hydrochloride
7-Azabicyclo[2.2.1]heptane hydrochloride
7-Azabicyclo[2.2.1]heptane hydrochloride
7-Azabicyclo[2.2.1]heptane hydrochloride
7-Azabicyclo[2.2.1]heptane hydrochloride
7-Azabicyclo[2.2.1]heptane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.